1-Bromo-1-(3-chloro-4-(trifluoromethylthio)phenyl)propan-2-one
Description
1-Bromo-1-(3-chloro-4-(trifluoromethylthio)phenyl)propan-2-one is a brominated ketone featuring a phenyl ring substituted with chlorine (3-position) and a trifluoromethylthio (-SCF₃) group (4-position). While direct data on this compound’s physical properties (e.g., melting point, solubility) are unavailable, structural analogs suggest its reactivity and applications are influenced by substituent positioning and electronic effects.
Properties
Molecular Formula |
C10H7BrClF3OS |
|---|---|
Molecular Weight |
347.58 g/mol |
IUPAC Name |
1-bromo-1-[3-chloro-4-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H7BrClF3OS/c1-5(16)9(11)6-2-3-8(7(12)4-6)17-10(13,14)15/h2-4,9H,1H3 |
InChI Key |
WVLUVGUZUOTCLD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC(=C(C=C1)SC(F)(F)F)Cl)Br |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Stoichiometry
The primary industrial synthesis involves electrophilic aromatic bromination of 3-chloro-4-(trifluoromethylthio)acetophenone. Bromine (Br₂) acts as the electrophile, with the reaction proceeding via a σ-complex intermediate stabilized by the electron-withdrawing trifluoromethylthio (-SCF₃) and chloro (-Cl) groups. The ketone carbonyl directs bromination to the α-carbon through conjugation, forming the target bromoketone.
Key stoichiometric parameters :
- Molar ratio of acetophenone derivative to Br₂: 1:1.05–1.1
- Temperature range: 0–5°C (prevents polybromination)
- Solvent: Dichloromethane or chloroform (polar aprotic media)
Catalytic Systems and Yield Optimization
Catalytic hydrogen bromide (HBr) enhances reaction kinetics by generating Br⁺ species. Industrial protocols employ 0.5–1.0 mol% HBr gas bubbled through the reaction mixture, achieving 85–92% isolated yield. Continuous flow reactors improve mass transfer, reducing reaction time from 12 hours (batch) to <2 hours.
Comparative performance of solvents :
| Solvent | Dielectric Constant | Yield (%) | By-products |
|---|---|---|---|
| Dichloromethane | 8.93 | 89 | <5% dibrominated |
| Chloroform | 4.81 | 84 | 8–12% dibrominated |
| Carbon tet | 2.24 | 72 | 15% decomposition |
Data derived from pilot-scale trials.
Alternative Synthetic Pathways
Nucleophilic Displacement of 1-Chloro Derivatives
Substitution of chloro analogs with bromide sources provides a two-step route:
Friedel-Crafts acylation :
$$ \text{C}6\text{H}5\text{Cl} + (\text{CH}3\text{CO})2\text{O} \xrightarrow{\text{AlCl}3} 3-\text{chloro-4-SCF}3\text{-acetophenone} $$Chloride-bromide exchange :
$$ \text{R-Cl} + \text{NaBr} \xrightarrow{\text{DMSO}} \text{R-Br} + \text{NaCl} $$
Yields: 68–75% (requires phase-transfer catalysts)
Oxidative Bromination with N-Bromosuccinimide (NBS)
NBS in acetonitrile/water (9:1) under UV irradiation achieves regioselective bromination:
Industrial-Scale Process Design
Continuous Flow Bromination
Modern plants utilize tubular reactors with the following parameters:
| Parameter | Value |
|---|---|
| Residence time | 45–60 minutes |
| Temperature | 3°C ± 0.5°C |
| Pressure | 1.2–1.5 bar |
| Throughput | 120 kg/h |
This configuration reduces Br₂ excess to 3–5% versus 10–15% in batch systems.
Waste Stream Management
Bromine recovery units condense HBr off-gases, converting them to Br₂ via chlorine oxidation:
$$ 2\text{HBr} + \text{Cl}2 \rightarrow \text{Br}2 + 2\text{HCl} $$
Closed-loop systems achieve 95% Br₂ recycling.
Analytical Characterization
Spectroscopic Profiles
¹H NMR (400 MHz, CDCl₃) :
- δ 7.82 (d, J = 8.4 Hz, 1H, Ar-H)
- δ 7.65 (dd, J = 8.4, 2.0 Hz, 1H, Ar-H)
- δ 4.89 (s, 2H, COCH₂Br)
LC-MS (ESI+) :
- m/z 319.58 [M+H]⁺ (calc. 319.58)
Purity Assessment
HPLC methods using C18 columns (ACN/water 70:30) show >99% purity in industrial batches.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-1-(3-chloro-4-(trifluoromethylthio)phenyl)propan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted phenyl derivatives.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Scientific Research Applications
1-Bromo-1-(3-chloro-4-(trifluoromethylthio)phenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Bromo-1-(3-chloro-4-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The trifluoromethylthio group enhances the compound’s reactivity by stabilizing the transition state during chemical reactions .
Comparison with Similar Compounds
Substituent Positioning and Electronic Effects
1-Bromo-1-(3-chloro-2-(trifluoromethylthio)phenyl)propan-2-one
- Structure : Similar to the target compound but with -SCF₃ at the 2-position instead of 4.
- This may lower thermal stability or alter crystallization behavior .
1-Bromo-1-(2-fluoro-3-(trifluoromethoxy)phenyl)propan-2-one
- Structure : Features 2-fluoro and 3-trifluoromethoxy (-OCF₃) groups.
- Impact : The electron-withdrawing -OCF₃ and fluorine substituents create a strong dipole, increasing reactivity in nucleophilic substitutions. Molecular weight (315.06) and formula (C₁₀H₇BrF₄O₂) suggest higher polarity than the target compound, likely influencing solubility in polar solvents .
2-Bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one
- Structure : Chalcone derivative with bromine on an α,β-unsaturated ketone system.
- Impact: The conjugated enone system enables UV absorption and participation in cycloaddition reactions, unlike the non-conjugated target compound. The 4-methylphenyl group enhances hydrophobicity, favoring crystallinity, as evidenced by its resolved crystal structure using SHELX .
2-Bromo-1-chlorophenyl-3-(4-methoxyphenyl)prop-2-en-1-one
- Structure : Combines chloro and methoxy substituents on aromatic rings.
- This balance may reduce electrophilicity compared to the target compound .
Physical and Chemical Properties
The table below summarizes key differences:
Biological Activity
1-Bromo-1-(3-chloro-4-(trifluoromethylthio)phenyl)propan-2-one is an organic compound characterized by its complex structure, which includes a bromine atom, a chloro group, and a trifluoromethylthio substituent attached to a phenyl ring. Its molecular formula is , and it has a molecular weight of approximately 347.58 g/mol. This compound is notable for its potential applications in various chemical syntheses due to its reactive functional groups.
Biological Activity
While specific biological activities of 1-Bromo-1-(3-chloro-4-(trifluoromethylthio)phenyl)propan-2-one are not extensively documented, similar compounds often exhibit significant biological properties. The presence of halogenated and thioether functionalities suggests potential antimicrobial , antifungal , and anticancer activities.
Potential Biological Properties
- Antimicrobial Activity : Compounds with similar structures have been shown to possess antimicrobial properties. The trifluoromethylthio group may enhance the compound's lipophilicity, potentially improving its interaction with microbial membranes.
- Antifungal Activity : Similar compounds have demonstrated antifungal effects against various pathogens, indicating that this compound may also possess such properties.
- Anticancer Activity : The structural characteristics of this compound suggest it could interact with biological macromolecules like proteins and nucleic acids, which is crucial for anticancer activity.
Comparative Analysis of Similar Compounds
The following table summarizes several compounds that share structural similarities with 1-Bromo-1-(3-chloro-4-(trifluoromethylthio)phenyl)propan-2-one:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-Bromo-3-(4-chloromethyl)-2-(trifluoromethylthio)phenylpropan-2-one | Contains a chloromethyl group instead of a chloro group | |
| 1-Bromo-1-(3-bromo-2-(methylthio)phenyl)propan-2-one | Contains two bromine atoms; useful in synthetic pathways | |
| 1-Bromo-1-(3-difluoromethyl)-4-(trifluoromethylthio)phenylpropan-2-one | Features difluoromethyl instead of chloro; higher fluorine content increases reactivity |
Study on Antimicrobial Properties
Research has indicated that halogenated compounds can exhibit enhanced antimicrobial activity. A study involving structurally similar compounds demonstrated that those containing bromine and chlorine substituents showed significant inhibition against various bacterial strains. The mechanism was attributed to the disruption of microbial cell membranes and interference with metabolic pathways.
Anticancer Activity Exploration
In another study focusing on pyrazole derivatives with similar halogenation patterns, significant cytotoxic effects were observed in breast cancer cell lines (MCF-7 and MDA-MB-231). The combination of these pyrazoles with conventional chemotherapeutic agents like doxorubicin resulted in a synergistic effect, highlighting the potential for developing new therapeutic strategies using compounds like 1-Bromo-1-(3-chloro-4-(trifluoromethylthio)phenyl)propan-2-one.
Synthesis and Reactivity Studies
The synthesis of 1-Bromo-1-(3-chloro-4-(trifluoromethylthio)phenyl)propan-2-one typically involves multi-step synthetic routes that allow for the introduction of various functional groups. Understanding its reactivity with nucleophiles and electrophiles is crucial for exploring its applications in drug design and material science.
Q & A
Q. What are the primary synthetic routes for 1-bromo-1-(3-chloro-4-(trifluoromethylthio)phenyl)propan-2-one, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via sequential halogenation and Friedel-Crafts acylation. For example:
Friedel-Crafts Acylation : React 3-chloro-4-(trifluoromethylthio)benzene with bromoacetyl chloride in the presence of a Lewis acid (e.g., AlCl₃) to form the propan-2-one backbone.
Bromination : Introduce bromine at the α-position using HBr or N-bromosuccinimide (NBS) under controlled temperatures (0–25°C) to avoid over-halogenation .
- Critical Factors :
- Solvent polarity (e.g., dichloromethane vs. toluene) affects reaction kinetics.
- Steric hindrance from the trifluoromethylthio group may require prolonged reaction times.
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR: The α-bromo proton appears as a singlet near δ 4.5–5.0 ppm due to deshielding. The trifluoromethylthio group (SCF₃) causes splitting in aromatic protons (δ 7.2–8.1 ppm) .
- ¹³C NMR: The ketone carbonyl resonates at δ 195–200 ppm; brominated carbons appear at δ 40–50 ppm.
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 314.77 (C₁₁H₁₀BrClF₃OS) with isotopic patterns matching Br/Cl .
Advanced Research Questions
Q. How can computational methods predict the reactivity of the trifluoromethylthio group in further functionalization?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to model the electron-withdrawing effect of SCF₃. The LUMO map reveals electrophilic sites, guiding regioselective substitution (e.g., para to SCF₃) .
- Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction pathways for nucleophilic attacks. Polar aprotic solvents (e.g., DMF) stabilize transition states .
Q. What strategies mitigate contradictions in crystallographic data caused by disorder in the bromine substituent?
- Methodological Answer :
- Refinement in SHELXL : Apply restraints to atomic displacement parameters (ADPs) for Br and SCF₃ groups. Use TWIN/BASF commands to model rotational disorder .
- Data Collection : High-resolution synchrotron data (λ = 0.7–1.0 Å) improves anomalous dispersion for Br, enabling accurate phase determination .
Q. How do competing reduction pathways affect nitro-to-amine conversions in precursor synthesis?
- Methodological Answer :
- Iron Powder Reduction (Acidic Conditions) : Achieves >90% yield but generates Fe³⁺ byproducts requiring rigorous filtration .
- Catalytic Hydrogenation : Pd/C or Raney Ni in ethanol selectively reduces nitro groups without attacking SCF₃. However, sulfur poisoning deactivates catalysts, limiting scalability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
